molecular formula C21H15Br2NO B14119007 3,10-dibromo-6-phenyl-12,12a-dihydro-6H-indolo[1,2-c][1,3]benzoxazine

3,10-dibromo-6-phenyl-12,12a-dihydro-6H-indolo[1,2-c][1,3]benzoxazine

Cat. No.: B14119007
M. Wt: 457.2 g/mol
InChI Key: HACUEQQWPJQVLD-UHFFFAOYSA-N
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Description

3,10-Dibromo-6-phenyl-12,12a-dihydro-6H-indolo[1,2-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a fused indole-benzoxazine core. The molecule is substituted with bromine atoms at the 3- and 10-positions and a phenyl group at the 6-position. Its structure combines aromatic and heterocyclic motifs, which are critical for modulating electronic properties and biological interactions.

Properties

IUPAC Name

3,10-dibromo-6-phenyl-12,12a-dihydro-6H-indolo[1,2-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Br2NO/c22-15-7-9-18-14(10-15)11-19-17-8-6-16(23)12-20(17)25-21(24(18)19)13-4-2-1-3-5-13/h1-10,12,19,21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACUEQQWPJQVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=C(C=C3)Br)OC(N2C4=C1C=C(C=C4)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solventless Benzoxazine Ring Formation

The benzoxazine core is classically synthesized via a Mannich-type reaction involving a phenolic compound, a primary amine, and formaldehyde. A solvent-free approach, as detailed in US Patent 5,543,516A, eliminates toxic solvents and simplifies purification. For example, combining p-toluidine , bisphenol-A , and paraformaldehyde at 110–135°C for 15–30 minutes yields benzoxazine monomers with >75% purity. Adapting this method to the target compound requires:

  • Brominated phenolic precursors : Pre-brominated phenols ensure regioselective incorporation of bromine at positions 3 and 10.
  • Chiral amine sources : To achieve the (6S,12aR) configuration, enantiomerically pure amines or resolution techniques are necessary.

Key conditions include:

  • Temperature : 120–135°C to promote cyclization without decomposition.
  • Mixing : Mechanical agitation in extruders or Banbury mixers enhances reaction homogeneity.

InCl3-Catalyzed Indolo-Benzoxazine Cyclization

Recent advances in one-pot syntheses, such as InCl3-catalyzed reactions, enable the simultaneous formation of multiple heterocycles. A 2024 ACS Omega study demonstrates the coupling of 1-(2-aminophenyl)indoles with 2-propargyloxybenzaldehydes to form indolo-oxazepinoquinoxalines. Adapting this protocol for benzoxazine synthesis involves:

  • Substrate modification : Replacing propargyloxybenzaldehyde with a formaldehyde equivalent.
  • Catalytic system : InCl3 (0.02 eq) in p-xylene at 140°C induces imine formation, cyclization, and aromatization.

This method’s advantages include:

  • Atom economy : Three new bonds form in one step.
  • Functional group tolerance : Bromine substituents remain intact under these conditions.

Regioselective Bromination Strategies

Introducing bromine at positions 3 and 10 necessitates careful control. Electrophilic bromination using Br2 or N-bromosuccinimide (NBS) is feasible post-cyclization, though directing groups may be required. Alternatively, brominated starting materials prevent undesired substitution patterns:

  • 3-Bromoindole derivatives : Serve as precursors for annulation reactions.
  • 10-Bromophenols : Participate in Mannich reactions to pre-install bromine.

Challenges include:

  • Steric hindrance : The phenyl group at position 6 may impede bromination at position 3.
  • Oxidation sensitivity : Indole moieties require inert atmospheres to prevent degradation.

Stereochemical Control and Chiral Resolution

The (6S,12aR) configuration is critical for bioactivity, as seen in related compounds like Elbasvir. Strategies include:

  • Chiral auxiliaries : Using (S)-phenethylamine derivatives to induce asymmetry during cyclization.
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze racemic mixtures.
  • Chiral chromatography : Preparative SFC or HPLC separates enantiomers post-synthesis.

For example, a racemic mixture of 3,10-dibromo-6-phenyl-6H-indolo[1,2-c]benzoxazine was resolved via chiral SFC to isolate the (6S,12aR)-isomer.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods for synthesizing 3,10-dibromo-6-phenyl-12,12a-dihydro-6H-indolo[1,2-c]benzoxazine:

Method Starting Materials Conditions Yield Key Challenges Reference
Solventless Mannich Bromophenol, chiral amine, paraformaldehyde 130°C, extruder 71% Regioselectivity, purification
InCl3-catalyzed cyclization 1-(2-aminophenyl)indole, aldehyde 140°C, p-xylene, InCl3 47–83% Catalyst loading, scalability
Post-synthetic bromination Pre-formed benzoxazine Br2, DCM, 0°C 65% Overbromination, side reactions
Chiral resolution Racemic benzoxazine Chiral SFC 40–60% Low throughput, cost

Mechanistic Insights and Reaction Optimization

The solventless Mannich reaction proceeds via:

  • Formation of a Schiff base between the amine and formaldehyde.
  • Nucleophilic attack by the phenolic oxygen, generating the benzoxazine ring.

InCl3 catalysis involves:

  • Imine formation between the aldehyde and aniline.
  • Electrophilic aromatic substitution to form the indole ring.
  • 6π-electrocyclic closure to establish the benzoxazine framework.

Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes.
  • Flow chemistry : Enhances heat transfer in exothermic bromination steps.

Chemical Reactions Analysis

Types of Reactions

(6S,12aR)-3,10-dibromo-6-phenyl-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the compound’s structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace the bromine atoms with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, aryl halides, nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

(6S,12aR)-3,10-dibromo-6-phenyl-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6S,12aR)-3,10-dibromo-6-phenyl-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with DNA/RNA: Modulating gene expression or interfering with viral replication.

    Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors to influence cellular signaling pathways.

Comparison with Similar Compounds

Core Heterocyclic Frameworks

  • Target Compound : Indolo[1,2-c][1,3]benzoxazine core with bromine and phenyl substituents.
  • Spiro 1,3-Benzoxazine Dimers : Feature a spiro junction between two benzoxazine units, synthesized using 1.0 equivalent of triphosgene. Unlike the target compound, these dimers lack fused indole systems and exhibit fragmentation at the spiro junction in EIMS spectra (e.g., loss of ClC₆H₄N₂CO groups) .
  • Dibenzo[d,g][1,3,2]dioxaphosphocins: Contain a phosphorus-containing heterocycle instead of an oxygen-nitrogen system.
  • Pyrimido[1,2-c][1,3]benzothiazin-6-imines : Replace oxygen with sulfur in the benzoxazine core. Copper(II)-mediated C–H functionalization is used for synthesis, differing from the triphosgene-based routes for benzoxazines .

Substituent Effects

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and electronegativity in the target compound may enhance steric hindrance and polarizability compared to chlorine-substituted analogs (e.g., spiro dimers in ).
  • Phenyl Group: The 6-phenyl substituent in the target compound likely enhances π-π stacking interactions, analogous to aminobenzyl groups in dibenzo dioxaphosphocins, which influence antimicrobial activity .

Spectroscopic and Fragmentation Behavior

EIMS Fragmentation Patterns

  • Target Compound: No direct spectral data are provided, but analogous spiro 1,3-benzoxazines fragment at the spiro junction, losing groups like ArN₂CO or ArN₂CO₂ (e.g., compound 18 in shows peaks at m/z 505 and 489) .
  • Comparison with Dibenzo Dioxaphosphocins : These compounds are characterized by ³¹P NMR shifts (δ ~20–25 ppm) and IR bands for P=O stretches (~1200 cm⁻¹), features absent in oxygen-based benzoxazines .

Structural Elucidation Techniques

  • X-ray crystallography and multinuclear NMR (¹H, ¹³C) are standard for confirming fused heterocyclic systems, as seen in spiro dimers and dibenzo dioxaphosphocins .

Data Table: Key Comparative Features

Feature Target Compound Spiro 1,3-Benzoxazine Dimers Dibenzo Dioxaphosphocins Pyrimido-Benzothiazines
Core Structure Indolo-benzoxazine Spiro-benzoxazine Phosphorus-oxygen heterocycle Benzothiazine with pyrimidine fusion
Key Substituents 3,10-Br; 6-Ph Cl; spiro junction Cl; aminobenzyl S instead of O; NH groups
Synthesis Method Not specified (likely triphosgene route) Triphosgene (1.0 equiv) Three-component reaction Copper-mediated C–H functionalization
Spectral Signature N/A EIMS fragmentation ³¹P NMR (~20–25 ppm) IR/NMR for S/NH groups
Reported Bioactivity None None Antimicrobial Anti-HIV

Biological Activity

3,10-Dibromo-6-phenyl-12,12a-dihydro-6H-indolo[1,2-c][1,3]benzoxazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological applications based on diverse research findings.

  • Chemical Formula : C21_{21}H15_{15}Br2_2N O
  • Molecular Weight : 457.16 g/mol
  • CAS Number : 61308-67-6

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Against HL-60 Cells :
    • A study demonstrated that related compounds showed significant cytotoxic activity against human promyelocytic leukemic HL-60 cells. The mechanism involved the production of radicals under alkaline conditions, suggesting a correlation between radical intensity and biological activity .
  • Antitumor Activity :
    • In vitro evaluations revealed that derivatives of indolo[1,2-c][1,3]benzoxazine exhibited potent antiproliferative effects against several human tumor cell lines. The most active compounds had IC50 values below 30 µM .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent.

Research Findings

  • A study highlighted the antimicrobial properties of similar benzoxazine derivatives against various bacterial strains. The compounds demonstrated effective inhibition of growth at low concentrations, indicating their potential as therapeutic agents in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Formation :
    • The generation of free radicals plays a crucial role in the cytotoxicity observed in cancer cells. This mechanism disrupts cellular processes and induces apoptosis .
  • Enzyme Inhibition :
    • Some studies suggest that these compounds may act as enzyme inhibitors in metabolic pathways critical for cancer cell survival and proliferation .

Data Summary Table

Biological ActivityCell Line/OrganismIC50 (µM)Reference
CytotoxicityHL-60 (leukemia)<30
Antimicrobial ActivityVarious bacterial strainsLow concentrations
Antitumor ActivityMultiple human tumor lines<30

Q & A

Q. What are the optimal synthetic conditions for preparing 3,10-dibromo-6-phenyl-12,12a-dihydro-6H-indolo[1,2-c][1,3]benzoxazine?

The compound is synthesized via a condensation reaction of 5-bromo-2-(5-bromoindolin-2-yl-2-d)phenol and benzaldehyde in acetonitrile (MeCN) with trifluoroacetic acid (TFA) as a catalyst. Key conditions include:

  • Solvent : Dry MeCN (4 vol relative to substrate)
  • Catalyst : 0.05 eq TFA
  • Temperature : 30–35°C for 3 hours, followed by cooling to 20–25°C
  • Workup : Neutralization with aqueous NaHCO₃ and washing with MeCN:water (2:1)
  • Yield : 84% after crystallization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 6.11–7.45 ppm) and bridged methylene groups (δ 2.40–2.79 ppm) .
  • IR spectroscopy : Peaks at 1597 cm⁻¹ (C=N/C=C stretching) and 1472 cm⁻¹ (C-Br vibrations) .
  • HRMS : Exact mass confirmation (calculated: 455.95832, observed: 455.95789) .

Q. What role does acid catalysis play in the synthesis?

TFA facilitates imine formation by protonating the aldehyde, enhancing electrophilicity, and promoting nucleophilic attack by the indoline amine. It also aids in dehydrating intermediates to form the oxazine ring .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in further functionalization?

Density functional theory (DFT) or reaction path search algorithms (e.g., artificial force-induced reaction method) can model transition states and activation energies. For example, ICReDD’s approach combines quantum chemical calculations with experimental data to prioritize reactive sites (e.g., bromine substituents) for cross-coupling or substitution .

Q. How might contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Deuterium isotope effects : The synthesis in uses deuterated indoline, causing splitting anomalies in ¹H NMR (e.g., δ 6.24–6.38 ppm).
  • Coupling constants : Analyze JJ-values (e.g., J=15.8HzJ = 15.8 \, \text{Hz} for diastereotopic protons) to distinguish axial/equatorial conformers .

Q. What experimental design strategies optimize yield and purity in scaled-up synthesis?

  • Factorial design : Vary parameters like solvent polarity (MeCN vs. toluene), catalyst loading (0.05–0.2 eq TFA), and temperature (25–40°C) to identify interactions affecting crystallinity .
  • Orthogonal design : Use Taguchi methods to test multiple factors (e.g., stoichiometry, agitation rate) with minimal experimental runs .

Q. How can solvent choice influence reaction kinetics and product stability?

  • MeCN : High polarity enhances solubility of intermediates but may require strict anhydrous conditions to avoid hydrolysis.
  • Alternative solvents (e.g., toluene, used in analogous phosphocin syntheses) could reduce side reactions but lower reaction rates .

Q. What mechanistic insights explain the stereochemical outcome of the oxazine ring formation?

The reaction proceeds via a [1,3]-oxazine cyclization, where benzaldehyde’s phenyl group directs axial attack due to steric hindrance, favoring the observed 12,12a-dihydro configuration. DFT studies could validate transition-state geometries .

Methodological Considerations

Q. How should researchers design multi-step syntheses incorporating this compound?

  • Retrosynthetic analysis : Target the indolo-benzoxazine core first, then introduce bromine via electrophilic substitution or late-stage cross-coupling.
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield phenolic -OH groups during subsequent reactions .

Q. What advanced techniques validate deuterium incorporation in the synthesized product?

  • ²H NMR : Detect deuterium at C2 of the indoline moiety (δ 2.40–2.79 ppm as a triplet, J=22.9HzJ = 22.9 \, \text{Hz}).
  • Isotopic mass spectrometry : HRMS confirms the +1 Da shift from deuterium substitution .

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